REACTION_CXSMILES
|
[CH2:1]([Br:3])[CH3:2].[Mg].[CH2:5]([C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1)[CH3:6]>C1C=CC=CC=1.C([Cd]CC)C.[Cl-].[Cd+2].[Cl-]>[Br:3][CH:1]([CH3:2])[C:11]([C:10]1[CH:14]=[CH:15][C:7]([CH2:5][CH3:6])=[CH:8][CH:9]=1)=[O:12] |f:5.6.7|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)[Cd]CC
|
Name
|
|
Quantity
|
53 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cd+2].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling to below 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
for 2 hours at the reflux temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
poured onto a mixture of ice and salt
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dilute sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
which is distilled under a high vacuum (13 Pa)
|
Type
|
CUSTOM
|
Details
|
passes over at between 65° and 80° C
|
Type
|
DISSOLUTION
|
Details
|
thereof are dissolved in 1,000 ml of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
17.5 ml of pyrrolidinone and then 114 g of pyrrolidinone hydrotribromide are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
pyrrolidinone hydrobromide precipitates
|
Type
|
WAIT
|
Details
|
The reaction is complete after one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the hydrobromide is filtered off
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off from the filtrate
|
Type
|
ADDITION
|
Details
|
The partially crystalline, oily orange residue is taken up in a mixture of water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The greenish oily residue is dissolved in toluene
|
Type
|
ADDITION
|
Details
|
pentane is added
|
Type
|
FILTRATION
|
Details
|
a small greenish gummy fraction is filtered off on paper
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |